molecular formula C11H14N2OS2 B2976203 5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-35-9

5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2976203
CAS No.: 743452-35-9
M. Wt: 254.37
InChI Key: YLVAXXRZKOZYCY-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-one is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry and for the development of new drugs .


Molecular Structure Analysis

The molecular structure of a compound like 5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions involving a compound like this compound would depend on its specific chemical structure. Heterocyclic compounds can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict exactly what reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related thieno[2,3-d]pyrimidine derivatives in the synthesis of new heterocyclic compounds. For example, the synthesis of some new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine incorporating 5-bromobenzofuran-2-yl moiety has been explored for their potential applications in material science and pharmaceuticals (Abdelriheem, Ahmad, & Abdelhamid, 2015). Additionally, a facile synthesis of isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines has been reported, showcasing a new ring system (Abdel-fattah et al., 1998), suggesting a breadth of chemical diversity accessible through modifications of the thieno[2,3-d]pyrimidine core.

Biological Activity Exploration

The modification and synthesis of thieno[2,3-d]pyrimidine derivatives have been directed towards exploring their biological activities. Research has led to the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents, highlighting the significant potential of these compounds in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017). This underscores the relevance of thieno[2,3-d]pyrimidine derivatives in the development of new therapeutic agents.

Antimicrobial and Antitumor Activities

Pyrimidine derivatives, including those with a thieno[2,3-d]pyrimidine scaffold, have been extensively studied for their antimicrobial and antitumor properties. For instance, the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been investigated, revealing that certain derivatives exhibit promising antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). This area of research is crucial for discovering new drugs to combat resistant strains of bacteria and cancer cells.

Chemical Property Exploration

The synthesis and exploration of the chemical properties of thieno[2,3-d]pyrimidine derivatives are crucial for understanding their potential applications in various scientific domains. Studies focusing on the synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)-pyrimidines and their transformations have provided insights into the reactivity and functionalization of the pyrimidine ring, opening avenues for the development of novel compounds with tailored properties (Arutyunyan, 2013).

Mechanism of Action

Target of Action

The primary target of 5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

It is mentioned that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for diseases where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information about this compound, it’s difficult to provide accurate safety and hazard information .

Future Directions

The study of heterocyclic compounds is a vibrant field of research in organic and medicinal chemistry. New synthetic methods, novel structures, and applications in drug discovery are areas of ongoing investigation . The compound you mentioned could potentially be a subject of future studies in these areas.

Properties

IUPAC Name

5,6-dimethyl-3-propan-2-yl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-5(2)13-10(14)8-6(3)7(4)16-9(8)12-11(13)15/h5H,1-4H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVAXXRZKOZYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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